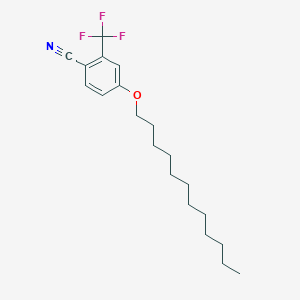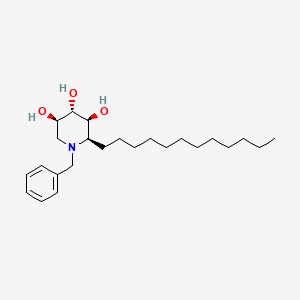
(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique piperidine ring structure substituted with benzyl and dodecyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol typically involves multiple steps, starting from readily available precursors. One common approach involves the use of a piperidine derivative, which undergoes alkylation with benzyl and dodecyl halides under basic conditions. The hydroxyl groups are introduced through selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated piperidine ring.
Substitution: The benzyl and dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-dodecylpiperidine-3,4,5-trione, while reduction could produce a fully saturated piperidine derivative.
Applications De Recherche Scientifique
(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Shares a similar piperidine ring structure but with different substituents.
(2S,3R,4R,5R,6R)-2-{[(2R,3R,4R,5S,6S)-2-[(1S,2S)-2-[({6 … - ChemSpider: Another compound with a similar core structure but different functional groups.
Uniqueness
(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol is unique due to its specific combination of benzyl and dodecyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
917222-35-6 |
|---|---|
Formule moléculaire |
C24H41NO3 |
Poids moléculaire |
391.6 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-23(27)24(28)22(26)19-25(21)18-20-15-12-11-13-16-20/h11-13,15-16,21-24,26-28H,2-10,14,17-19H2,1H3/t21-,22-,23+,24+/m1/s1 |
Clé InChI |
ILEGXDDTLSIJJJ-LWSSLDFYSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O |
SMILES canonique |
CCCCCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



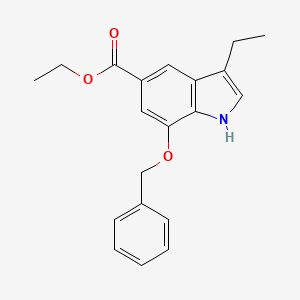
![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
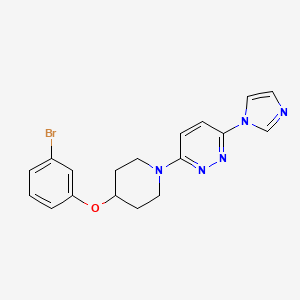
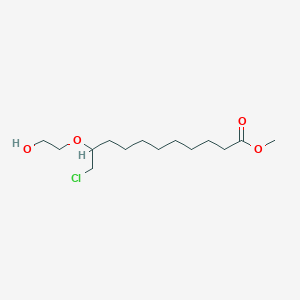
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
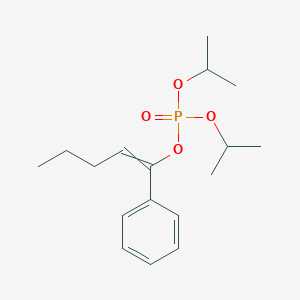
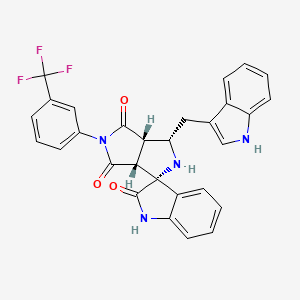
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
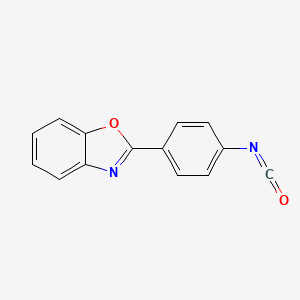
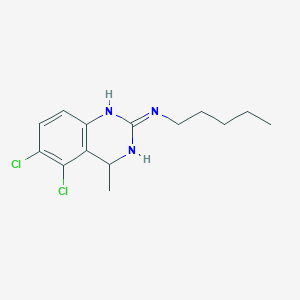
![5-(Pyridin-3-yl)carbonylimidazo[5,1-b]thiazole](/img/structure/B12620969.png)
